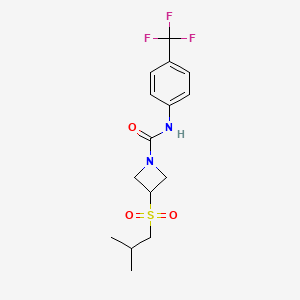

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The azetidine ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The azetidine ring provides structural rigidity, which can enhance binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

- 3-(isobutylsulfonyl)-N-(4-methylphenyl)azetidine-1-carboxamide

- 3-(isobutylsulfonyl)-N-(4-chlorophenyl)azetidine-1-carboxamide

- 3-(isobutylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(Isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound incorporates a sulfonamide moiety, which is often associated with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of azetidine derivatives. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. For instance, compounds containing azetidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial properties. Research has demonstrated that related sulfonamide compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and repair.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Case Studies

- In Vitro Studies : A study conducted on azetidine derivatives indicated that modifications at the nitrogen atom can significantly enhance their anticancer activity. The presence of trifluoromethyl groups was noted to increase lipophilicity, improving cellular uptake and efficacy against cancer cells .

- Animal Models : In vivo studies on related compounds have demonstrated promising results in reducing tumor size in murine models. These studies highlight the potential for further development into therapeutic agents for cancer treatment .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, including sulfonylation, coupling, and purification. Key considerations include:

- Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for sulfonylation and coupling reactions due to their ability to stabilize intermediates .

- Reagents: Triethylamine (TEA) or sodium hydride (NaH) is used to deprotonate intermediates, while palladium catalysts (e.g., Pd/C) facilitate hydrogenation steps in related compounds .

- Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or HPLC ensure reaction progression and purity .

Table 1: Example Reaction Conditions from Analogous Syntheses

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and azetidine ring integrity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC: Purity analysis (>95%) ensures absence of unreacted starting materials or side products .

Q. How does the compound’s solubility profile influence experimental design?

Answer: The compound exhibits moderate solubility in ethanol (5–10 mg/mL) and DMSO (>20 mg/mL) due to hydrophobic groups (e.g., trifluoromethylphenyl). For biological assays:

- Stock Solutions: Prepare in DMSO and dilute in aqueous buffers (≤1% DMSO) to avoid solvent interference .

- Crystallization Studies: Use solvent mixtures like ethanol/water for single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., sulfonamide-targeted carbonic anhydrases). The isobutylsulfonyl group may occupy hydrophobic pockets .

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites for reaction mechanism studies .

- MD Simulations: Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis validation .

Q. What experimental strategies resolve contradictions in enzyme inhibition data?

Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Assay Standardization: Use consistent buffer pH (e.g., Tris-HCl pH 7.4) and temperature (25°C vs. 37°C) to compare IC₅₀ values .

- Selectivity Profiling: Screen against related enzymes (e.g., other sulfonamide-sensitive targets) to identify specificity .

- Orthogonal Validation: Combine kinetic assays (e.g., fluorescence quenching) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can reaction yields be improved in large-scale synthesis?

Answer:

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd/C) for hydrogenation efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 18 hours to 30 minutes) for coupling steps, improving throughput .

- Workup Strategies: Use liquid-liquid extraction (e.g., DCM/water) to remove polar impurities before chromatography .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability: The azetidine ring’s strain and electron-withdrawing sulfonyl group reduce susceptibility to ring-opening hydrolysis. Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) confirm <5% degradation over 24 hours .

- Metabolic Profiling: Liver microsome assays identify primary metabolites (e.g., N-dealkylation products) using LC-MS/MS .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., morpholine) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility .

- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage in vivo .

Data Contradiction Analysis Example

Scenario: Conflicting reports on IC₅₀ values for carbonic anhydrase IX inhibition.

Resolution:

Assay Variability: Compare buffer systems (HEPES vs. phosphate) affecting enzyme activity .

Compound Purity: Verify via HPLC; impurities >2% skew results .

Control Experiments: Include known inhibitors (e.g., acetazolamide) to calibrate assay sensitivity .

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3S/c1-10(2)9-24(22,23)13-7-20(8-13)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKKUFGEVQLHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.